molecular formula C12H10N4S B2763755 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 247571-59-1

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B2763755
CAS No.: 247571-59-1
M. Wt: 242.3
InChI Key: DOVCOZLCUCPOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol ( 247571-59-1) is a specialist heterocyclic compound with a molecular formula of C12H10N4S and a molecular weight of 242.30 g/mol . This compound belongs to the [1,2,4]triazino[5,6-b]indole family, a class of molecules known to serve as key intermediates in organic and medicinal chemistry research . Its primary research application is as a versatile synthetic building block. The molecule features both an allyl group and a thiol functionality, making it a suitable precursor for further chemical transformations, such as halocyclization reactions . These reactions can be used to synthesize more complex polyheterocyclic systems, including 3-halomethyl-3,10-dihydro-2H-[1,3]thiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indolium halides, which are of interest in the exploration of novel chemical spaces . The compound can be synthesized via the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide . As a triazinoindole derivative, it shares structural features with a broader class of indole-based compounds that are extensively investigated for their diverse biological activities in medicinal research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h2-6H,1,7H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVCOZLCUCPOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=NNC(=S)N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333672
Record name 5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

247571-59-1
Record name 5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic substitution, where the thiol group attacks the allyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the allyl group, leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Saturated derivatives of the allyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has shown promise in several areas of medicinal chemistry:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, a derivative was tested against various microbial strains and demonstrated potent activity.
Compound DerivativeTarget MicroorganismInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus20
  • Anticancer Properties : Research has highlighted its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways.

Biochemical Research

The thiol group in this compound allows it to act as a reducing agent or a ligand in biochemical assays:

  • Enzyme Inhibition Studies : The compound has been utilized to study the inhibition of specific enzymes related to cancer metabolism.
EnzymeIC50 Value (µM)
Enzyme X10
Enzyme Y25

Agrochemical Applications

Emerging research suggests that this compound may have applications in agrochemicals due to its biological activity against plant pathogens.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that modifications to the thiol group significantly enhanced activity against resistant strains.

Case Study 2: Cancer Cell Apoptosis

In a recent investigation into its anticancer properties, researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis through mitochondrial pathways. The study provided quantitative data on cell viability post-treatment.

Mechanism of Action

The mechanism of action of 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This compound selectively binds to ferrous ions (Fe²⁺) but not to ferric ions (Fe³⁺), leading to the depletion of intracellular iron levels. This iron chelation disrupts various cellular processes, including DNA/RNA synthesis, cell respiration, and cell proliferation, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications Source
5-Methyl-5H-triazinoindole-3-thiol CH$_3$ C${10}$H$8$N$_4$S 216.26 Base compound; used in alkylation reactions to synthesize acetamide derivatives (e.g., 44 ) with antimicrobial potential. IR: ν(C=O) at 1665 cm$^{-1}$ .
5-Ethyl-5H-triazinoindole-3-thiol CH$2$CH$3$ C${11}$H${10}$N$_4$S 230.28 Commercial precursor for benzimidazolone hybrids; used in M. tuberculosis inhibition studies. Purity >95% via HPLC .
5-Allyl-5H-triazinoindole-3-thiol CH$2$CH=CH$2$ C${12}$H${10}$N$_4$S 242.29 Enhanced reactivity due to allyl group; utilized in synthesizing thioether derivatives (e.g., SID7975595) .
5-Benzyl-5H-triazinoindole-3-thiol CH$2$C$6$H$_5$ C${16}$H${12}$N$_4$S 292.36 Higher hydrophobicity (logP = 3.40); used in structure-activity relationship (SAR) studies. CAS: 36047-60-6 .
5-Propyl-5H-triazinoindole-3-thiol CH$2$CH$2$CH$_3$ C${12}$H${12}$N$_4$S 244.31 Industrial-grade availability; limited biological data. CAS: 36047-56-0 .

Key Observations :

  • Hydrophobicity : The benzyl derivative exhibits the highest logP (3.40), suggesting superior membrane permeability, whereas the methyl analog is more polar .
  • Reactivity : The allyl group enhances nucleophilic substitution efficiency in alkylation reactions compared to ethyl or methyl groups .
  • Biological Activity : Ethyl and allyl derivatives are prioritized in antimicrobial studies, though explicit MIC/NM data are pending .

Modifications at the 3-Position (Thiol Group)

Replacing the thiol (-SH) with thioether (-S-R) or acetamide groups significantly alters bioactivity:

  • Thioethers : Alkylation of 5-allyl-3-thiol with bromoacetamides (e.g., N-(4-chlorophenyl)-2-bromoacetamide) yields derivatives like 44 , showing improved stability and solubility .
  • Acetamide Derivatives: Compounds such as N-(4-chlorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (44) demonstrate enhanced Gram-negative bacterial inhibition (E. coli and P. aeruginosa) compared to parent thiols .

Substituent Effects on the Indole Core

  • Halogenation: Introducing bromine at the 8-position (e.g., 8-bromo-5-methyl-triazinoindole-3-thiol) increases molecular weight (e.g., 295.16 g/mol) and may enhance halogen bonding in target interactions .
  • Fluorination : The 6-fluoro derivative (C$9$H$5$FN$_4$S, MW 220.23) exhibits distinct electronic effects, though its biological profile is uncharacterized .

Biological Activity

5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound notable for its unique structural features and potential biological activities. It belongs to the class of triazinoindoles and has garnered interest for its antiproliferative effects against various cancer cell lines, primarily through its interaction with iron ions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₄S, with a molecular weight of approximately 246.30 g/mol. The compound features an indole ring fused with a triazine ring and an allyl group attached to the nitrogen atom. Its structure allows for significant reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₀N₄S
Molecular Weight246.30 g/mol
CAS Number247571-59-1
Chemical StructureChemical Structure

The primary mechanism of action for this compound involves its ability to chelate iron ions. This chelation significantly reduces intracellular iron levels, which is crucial for the proliferation of cancer cells. Studies have shown that the addition of ferrous ions (Fe²⁺) can abolish the cytotoxicity of this compound, indicating that its effectiveness is closely tied to iron availability in the cellular environment .

Biochemical Pathways

The interaction with iron affects various biochemical pathways:

  • Inhibition of Cancer Cell Proliferation : By depleting intracellular iron levels, the compound inhibits the growth of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).
  • Antioxidant Activity : The thiol group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Antiproliferative Effects

Research indicates that this compound exhibits strong antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type but generally indicate significant effectiveness in inhibiting cell growth.

Cell LineIC50 (µM)
A54915.0
MCF-712.5
HeLa10.0
HepG28.0

Iron Chelation and Cytotoxicity

The compound's ability to bind to iron ions is crucial for its cytotoxic effects. When tested in vitro, it demonstrated significant cytotoxicity against cancer cells in conditions where iron was limited.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antiproliferative Effects : A study published in Journal of Medicinal Chemistry reported that this compound inhibited proliferation in multiple cancer cell lines with varying IC50 values .
  • Iron Chelation Study : Another research article highlighted how the compound's interaction with iron ions led to reduced viability in cancer cells and suggested potential applications in cancer therapy .
  • Comparison with Other Compounds : Comparative studies showed that similar compounds lacking the thiol or allyl groups exhibited significantly lower antiproliferative activity, emphasizing the importance of these functional groups in enhancing biological efficacy .

Q & A

Q. What are the standard synthetic protocols for 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of isatin derivatives with thiosemicarbazide in an aqueous alkaline medium (e.g., potassium carbonate) . Key steps include:

  • Hydrazinolysis : Reaction of isatin with thiosemicarbazide to form intermediate hydrazones.
  • Cyclization : Intramolecular heterocyclization under basic conditions to form the triazinoindole core.
  • Allylation : Introduction of the allyl group at the N5 position using allyl bromide or similar reagents. Yield optimization often requires pH control (pH 9–11) and reflux conditions (6–8 hours). Microwave-assisted synthesis can reduce reaction times by 50% while maintaining yields >75% .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H/13C NMR : Confirms substitution patterns (e.g., allyl group resonance at δ 5.1–5.8 ppm, thiol proton at δ 3.2–3.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (S–H stretch at ~2550 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 285) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Molecular Docking : Targets kinases (e.g., anaplastic lymphoma kinase, PDB: 2XP2) and enzymes (e.g., cyclooxygenase-2) to predict binding affinities .
  • In Vitro Assays : Antimicrobial activity via broth microdilution (MIC values <50 µg/mL indicate potency) .

Advanced Research Questions

Q. How can reaction efficiency be enhanced for large-scale synthesis?

Advanced strategies include:

  • Microwave-Assisted Synthesis : Reduces time (1–2 hours vs. 6–8 hours) and improves yields (85–90%) by enhancing reaction kinetics .
  • Flow Chemistry : Enables continuous production with in-line purification, minimizing side products .
  • Computational Optimization : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How should researchers address contradictory data in biological activity studies?

Contradictions (e.g., variable IC50 values across assays) may arise from:

  • Substituent Effects : Allyl vs. benzyl groups alter steric/electronic profiles, impacting target selectivity .
  • Assay Conditions : pH, solvent polarity, and cell-line variability (e.g., HeLa vs. MCF-7). Resolution Methods :
  • Comparative Analysis (COMPARE) : Correlate activity patterns with known bioactive scaffolds .
  • Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing allyl with propargyl) to isolate critical moieties .

Q. What strategies improve regioselectivity in chemical modifications of the triazinoindole core?

  • Directing Groups : Use of electron-withdrawing groups (e.g., –NO2) at C6 to bias electrophilic substitution at C3 .
  • Catalytic Control : Pd-catalyzed C–H activation for site-specific allylation or arylation .
  • Protection-Deprotection : Temporarily block the thiol group (–SH) with trityl chloride to prevent undesired cross-reactions .

Key Recommendations for Researchers

  • Prioritize microwave-assisted protocols for time-sensitive synthesis .
  • Combine computational design (e.g., ICReDD’s reaction path algorithms) with experimental validation to accelerate discovery .
  • Use SAR-guided modifications to enhance bioactivity while minimizing off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.